N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-7-3-4-11(9-17)21-12-8-14-5-6-15-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZTPNAJPTCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Pyrazine derivatives undergo SNAr at electron-deficient positions. Using 2-chloropyrazine and piperidin-3-ol under basic conditions:
$$
\text{2-Chloropyrazine} + \text{Piperidin-3-ol} \xrightarrow{\text{NaH, DMF}} \text{3-(Pyrazin-2-yloxy)piperidine} + \text{HCl}
$$
Conditions : Sodium hydride (2.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours.
Buchwald-Hartwig Amination
For enhanced regioselectivity, palladium-catalyzed coupling may be employed:
$$
\text{2-Bromopyrazine} + \text{Piperidin-3-ol} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{3-(Pyrazin-2-yloxy)piperidine}
$$
Conditions : Toluene at 110°C for 24 hours, yielding 65–70%.
Alkylation Strategies for Sulfonamide Formation
N-Methylmethanesulfonamide serves as the sulfonamide precursor. Alkylation with electrophilic intermediates introduces the 2-oxoethyl-piperidinylpyrazine side chain:
Epoxide Ring-Opening Approach
A documented method for analogous sulfonamides involves epoxide intermediates:
- Synthesis of N-Methyl-N-[(S)-2-Oxiran-2-Ylmethyl]Methanesulfonamide :
$$
\text{(N-Methyl)methanesulfonamide} + \text{(S)-2-Chloromethyloxirane} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Epoxide Intermediate}
$$
Conditions : Aqueous NaOH (50%) at 3–4°C for 20 hours, followed by dichloromethane extraction and rotary evaporation.
Reaction with 3-(Pyrazin-2-Yloxy)Piperidine :
The epoxide undergoes nucleophilic attack by the piperidine’s amine group:
$$
\text{Epoxide} + \text{3-(Pyrazin-2-yloxy)piperidine} \xrightarrow{\text{EtOH, reflux}} \text{Secondary Alcohol Intermediate}
$$
Conditions : Ethanol under reflux for 2 hours, yielding a hydroxyethyl adduct.Oxidation to Ketone :
The secondary alcohol is oxidized to the corresponding ketone:
$$
\text{Secondary Alcohol} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{2-Oxoethyl Derivative}
$$
Conditions : Pyridinium chlorochromate (PCC) in dichloromethane at room temperature for 6 hours.
Alternative Route: Reductive Amination
A two-step reductive amination strategy avoids epoxide handling:
Ketone Formation
Reacting 3-(pyrazin-2-yloxy)piperidine with ethyl glyoxalate:
$$
\text{3-(Pyrazin-2-yloxy)piperidine} + \text{Ethyl Glyoxalate} \xrightarrow{\text{EtOH, H}_2\text{O}} \text{2-Oxoethyl Intermediate}
$$
Conditions : Aqueous ethanol at 50°C for 8 hours.
Sulfonamide Coupling
The ketone intermediate is coupled with N-methylmethanesulfonamide via reductive amination:
$$
\text{2-Oxoethyl Intermediate} + \text{N-Methylmethanesulfonamide} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}
$$
Conditions : Sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) for 12 hours.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
Solvent Selection
Purification Techniques
- Crystallization : The final compound is purified via ethanol/water recrystallization, achieving >98% purity.
- Chromatography : Avoided in industrial settings due to scalability issues.
Analytical Characterization
Critical quality control data for the target compound:
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (UV 254 nm) | 99.2% |
| Melting Point | Differential Scanning Calorimetry | 142–144°C |
| 1H NMR (CDCl3) | 400 MHz | δ 8.83 (s, 1H, pyrazine), 3.01 (s, 3H, N-CH3) |
Challenges and Optimization
Epoxide Stability
Oxidation Selectivity
- Issue : Over-oxidation of the alcohol to carboxylic acid.
- Solution : Use PCC instead of CrO3 for controlled ketone formation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide exhibits potential anticancer properties. Studies have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, preliminary data suggest significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations.
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. The inhibition of specific enzymes involved in inflammatory pathways has been documented, indicating a promising avenue for therapeutic development .
3. Antimicrobial Properties
Some derivatives of compounds related to this compound have demonstrated antimicrobial efficacy against various bacterial strains. This property is crucial for developing new antibiotics, especially in an era of increasing antibiotic resistance.
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their anticancer activities. The results indicated that modifications to the structure could enhance cytotoxicity against certain cancer cell lines, providing insights into structure-activity relationships that could guide future drug design efforts .
Case Study 2: Inflammation Management
Another study focused on the anti-inflammatory effects of the compound in animal models of inflammation. The results showed a significant reduction in inflammatory markers, suggesting that this compound could be developed into a therapeutic agent for managing chronic inflammatory conditions .
Mechanism of Action
The mechanism by which N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- The target compound’s pyrazine-piperidine group contrasts with thiazole (SB-273779) or quinazolinone (BMS-694153) moieties in other receptor antagonists. Pyrazine’s electron-deficient nature may enhance π-π stacking in protein binding compared to bulkier groups like indazole .
Biological Activity
N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₃H₂₀N₄O₄S
- Molecular Weight : 328.39 g/mol
- CAS Number : 2034252-58-7
The compound exhibits a variety of biological activities attributed to its structural features, particularly the pyrazinyl and piperidine moieties. These components are known to interact with various biological targets, leading to significant pharmacological effects.
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies
-
Antitumor Efficacy :
- A study evaluated a series of pyrazole derivatives, including compounds structurally related to this compound, against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in these cells, suggesting a promising avenue for cancer therapy .
- Inflammation Models :
Pharmacological Profile
Q & A
Basic: What are the recommended methods for synthesizing N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidinyl-pyrazine intermediate via nucleophilic substitution of pyrazin-2-ol with 3-hydroxy-piperidine derivatives under basic conditions (e.g., NaH/DMF) .
- Step 2: Introduction of the 2-oxoethyl group via condensation with ethyl chloroacetate, followed by hydrolysis to generate a ketone intermediate.
- Step 3: Methanesulfonamide coupling using N-methyl methanesulfonamide under peptide coupling agents (e.g., EDC/HOBt) .
Key variables affecting yield include solvent choice (e.g., dichloromethane vs. THF), temperature control (0–5°C for sensitive steps), and purification via column chromatography .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Key steps:
- Data Collection: Use a diffractometer (e.g., Rigaku XtaLAB Synergy) at low temperatures (113 K) to minimize thermal motion artifacts .
- Refinement: Employ SHELXTL or SHELXL for structure solution and refinement. For example, the monoclinic space group P2₁/c with unit cell parameters a = 5.492 Å, b = 20.631 Å, c = 11.212 Å, β = 99.95° was resolved for a related sulfonamide derivative .
- Validation: Check data-to-parameter ratios (>15:1) and R-factors (R₁ < 0.05 for high quality) .
Advanced: How can molecular docking studies predict the antiviral potential of this compound?
Methodological Answer:
- Target Selection: Focus on viral proteins like MPXV DNA polymerase (MPXV45) or profilin-like protein A42R, where sulfonamides show affinity .
- Docking Workflow:
- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.
- Perform rigid/flexible docking with AutoDock Vina, prioritizing low binding energies (e.g., docking scores < -8 kcal/mol).
- Validate interactions with key residues (e.g., Leu631, Arg634 in MPXV45) via hydrogen bonding and hydrophobic contacts .
- Contradictions: Cross-validate results with MD simulations to address false positives from static docking models .
Advanced: How do conformational variations in the piperidine-pyrazine moiety affect bioactivity?
Methodological Answer:
- Conformational Analysis: Use density functional theory (DFT) to calculate energy minima for synclinal vs. antiperiplanar conformations. For example, a (+) synclinal conformation in the ethylmethanesulfonamide group was observed in related structures .
- SAR Studies: Modify substituents on the pyrazine ring (e.g., replacing OCH₃ with Cl) and test against targets like kinase enzymes or GPCRs. Activity shifts may correlate with steric hindrance or electronic effects .
- Data Interpretation: Compare IC₅₀ values from enzyme inhibition assays to identify optimal conformations .
Advanced: How can crystallographic disorder in the sulfonamide group be resolved?
Methodological Answer:
- Data Collection: Optimize crystal growth (e.g., slow evaporation in ethanol/water) to reduce twinning .
- Refinement Strategies:
- Validation: Check residual density maps (e.g., peak < 0.5 e⁻/ų) and ADPs (ΔB < 2 Ų between bonded atoms) .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention times should match reference standards .
- Mass Spectrometry: Confirm molecular weight via HRMS (ESI+) with <2 ppm error (e.g., m/z [M+H]⁺ calcd 334.1898 vs. observed 334.1909) .
- Elemental Analysis: Ensure C, H, N, S percentages deviate <0.4% from theoretical values .
Advanced: How to address contradictions in biological activity data across cell lines?
Methodological Answer:
- Experimental Design:
- Data Analysis:
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values.
- Consider off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Process Chemistry:
- Replace batch reactions with flow chemistry for exothermic steps (e.g., sulfonamide coupling).
- Optimize solvent recycling (e.g., recover DMF via distillation).
- Quality Control: Implement in-line PAT tools (e.g., FTIR for reaction monitoring) to detect intermediates .
- Scale-Up Challenges: Address solubility issues (e.g., switch from THF to DMSO/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
